![molecular formula C8H10N2O2 B1296696 2-(Hydroxymethyl)benzohydrazide CAS No. 51707-35-8](/img/structure/B1296696.png)
2-(Hydroxymethyl)benzohydrazide
Overview
Description
2-(Hydroxymethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzohydrazide can be synthesized through a one-pot reaction involving phthalide, hydrazine hydrate, and an aldehyde. This method is efficient and environmentally friendly, as it does not require a catalyst and can be performed under mild reaction conditions. The reaction typically takes place in ethanol, yielding the desired product in moderate to excellent yields .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-(carboxymethyl)benzohydrazide.
Reduction: Formation of 2-(hydroxymethyl)benzohydrazine.
Substitution: Formation of various substituted benzohydrazide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has shown that derivatives of benzohydrazide, including 2-(Hydroxymethyl)benzohydrazide, exhibit antibacterial properties. A study synthesized two new Schiff bases from benzohydrazide and evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated weak antibacterial activity against S. aureus and inactivity against E. coli, suggesting limited but noteworthy potential for further modifications to enhance efficacy .
Anticancer Potential
Hydrazone derivatives, including those formed from this compound, have been investigated for their antitumor activities. For instance, metal complexes of hydrazone derivatives showed enhanced cytotoxicity in various cancer cell lines compared to their free ligands. Specifically, Cu(II) complexes demonstrated significant antiproliferative effects against ovarian and colorectal cancer cells, with IC50 values in the submicromolar range . This indicates that the structural modifications of hydrazides can lead to promising anticancer agents.
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor. A recent study synthesized a derivative containing a thiophene moiety and evaluated its performance in acidic environments. The compound exhibited both physical and chemical adsorption on mild steel surfaces, with physisorption being predominant. The thermodynamic parameters indicated that the compound significantly reduced the corrosion rate, showcasing its potential application in protective coatings .
Synthesis Techniques
Ultrasound-Assisted Synthesis
The synthesis of this compound can be enhanced through ultrasound-assisted methods, which have been shown to yield higher product quantities in shorter reaction times compared to traditional methods. This eco-friendly approach not only improves efficiency but also reduces the environmental impact associated with chemical synthesis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antibacterial Evaluation
In a study focused on synthesizing Schiff bases from benzohydrazide, the compounds were tested against various bacterial strains. Although the antibacterial activity was limited, the study highlighted the importance of structural modifications for enhancing bioactivity .
Case Study 2: Anticancer Research
The investigation into hydrazone metal complexes revealed that specific modifications could lead to significant improvements in anticancer activity. The Cu(II) complexes demonstrated superior cytotoxic effects compared to their non-complexed counterparts, indicating potential pathways for drug development targeting various cancers .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzohydrazide involves its interaction with various molecular targets. The hydroxymethyl and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Benzohydrazide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Carboxymethyl)benzohydrazide: An oxidized form of 2-(Hydroxymethyl)benzohydrazide.
2-(Hydroxymethyl)benzohydrazine: A reduced form of the compound.
Uniqueness: this compound is unique due to the presence of both hydroxymethyl and hydrazide groups, which confer distinct reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its analogs.
Biological Activity
2-(Hydroxymethyl)benzohydrazide, also known as benzohydrazide with a hydroxymethyl substituent, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for therapeutic applications.
- Chemical Formula : C8H10N2O
- CAS Number : 51707-35-8
- Molecular Weight : 150.18 g/mol
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biomolecular targets. The compound is hypothesized to exert its effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, such as topoisomerase II, which is crucial for DNA replication and repair .
- Reactive Oxygen Species (ROS) Generation : It has been observed that related hydrazides can induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Metal Coordination : The ability to form complexes with metal ions may enhance its biological activity, particularly in anticancer applications .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Anticancer Activity
- Studies have indicated that hydrazones and their metal complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, complexes formed with copper ions showed enhanced anticancer activity compared to their free ligand counterparts .
- The compound's ability to induce apoptosis through ROS generation has been noted, particularly in studies involving human cancer cell lines such as HCT-116 and OVCAR-8 .
- Antimicrobial Effects
-
Antioxidant Properties
- The antioxidant potential of this compound has been explored, suggesting a role in protecting cells from oxidative damage by scavenging free radicals.
Case Studies
Several studies highlight the biological activity of this compound and its derivatives:
- Study on Antitumor Activity : In vitro tests demonstrated that certain metal complexes of benzohydrazides exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, a copper complex showed an IC50 value of approximately 3–5 μM against HEPG2 and HCT-116 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Cu(II) Complex | HEPG2 | 3–5 |
Cu(II) Complex | HCT-116 | 3–5 |
Free Ligand | HCT-116 | >30 |
Properties
IUPAC Name |
2-(hydroxymethyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7-4-2-1-3-6(7)5-11/h1-4,11H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGZJQHOZAYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310679 | |
Record name | 2-(hydroxymethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51707-35-8 | |
Record name | 51707-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(hydroxymethyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYMETHYL-BENZOIC ACID HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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